

# Chemical and physical properties of (RS)-AMPA monohydrate

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## Compound of Interest

Compound Name: (RS)-AMPA monohydrate

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## (RS)-AMPA Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **(RS)-AMPA monohydrate**, a pivotal tool in neuroscience research. The document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its biological significance through the lens of AMPA receptor signaling pathways.

## Chemical and Physical Properties

**(RS)-AMPA monohydrate**, a racemic mixture of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic glutamate analog. It serves as a selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. The following tables summarize its key chemical and physical properties.

Identifier	Value
IUPAC Name	(2R,S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid hydrate
CAS Number	77521-29-0 (anhydrous)[1][2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> · H <sub>2</sub> O
Molecular Weight	204.18 g/mol (monohydrate)
Canonical SMILES	CC1=C(C(=O)NO1)CC(C(=O)O)N.O

Property	Value	Source
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in water (up to 10 mM with gentle warming)	[1]
Storage	Store at room temperature	[1]
Purity	≥99% (HPLC)	

## Experimental Protocols

The characterization of **(RS)-AMPA monohydrate** relies on standard analytical techniques to confirm its structure and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **(RS)-AMPA monohydrate**. [3][4]

- <sup>1</sup>H NMR (Proton NMR):
  - Objective: To identify the different types of protons and their connectivity in the molecule.
  - Sample Preparation: Dissolve a few milligrams of **(RS)-AMPA monohydrate** in a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

- Typical Parameters:
  - Spectrometer Frequency: 400 MHz or higher for better resolution.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
  - Reference: The residual solvent peak is used as an internal standard (e.g., HOD at ~4.79 ppm in D<sub>2</sub>O).
- Expected Signals: Resonances corresponding to the methyl protons, the methylene protons, the alpha-proton, and any exchangeable amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.
- <sup>13</sup>C NMR (Carbon-13 NMR):
  - Objective: To identify the different carbon environments within the molecule.
  - Sample Preparation: A more concentrated solution than that used for <sup>1</sup>H NMR is typically required.
  - Typical Parameters:
    - Spectrometer Frequency: 100 MHz or higher.
    - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
    - Number of Scans: Several thousand scans are usually necessary due to the low natural abundance of <sup>13</sup>C.
  - Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the isoxazole ring, the alpha-carbon, the beta-carbon, and the methyl carbon.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

- Objective: To identify characteristic vibrational frequencies of functional groups.
- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr (potassium bromide) pellet.
- Expected Absorptions:
  - O-H stretch: Broad absorption around 3500-3200  $\text{cm}^{-1}$  (from the carboxylic acid and water of hydration).
  - N-H stretch: Around 3400-3250  $\text{cm}^{-1}$  (from the primary amine).
  - C=O stretch: Strong absorption around 1750-1700  $\text{cm}^{-1}$  (from the carboxylic acid).
  - C=N and C=C stretches: In the 1650-1450  $\text{cm}^{-1}$  region (from the isoxazole ring).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Objective: To confirm the molecular weight and obtain structural information from fragmentation.
- Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
- Analysis:
  - Full Scan Mode: To determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ). For **(RS)-AMPA monohydrate**, the expected  $[\text{M}+\text{H}]^+$  for the anhydrous form would be approximately 187.07.
  - Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation.

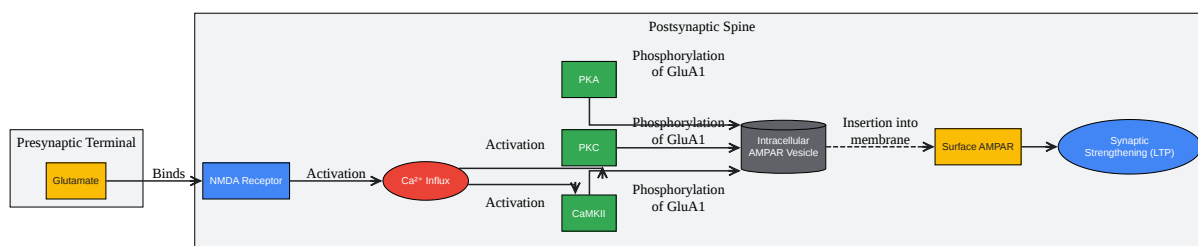
## Biological Activity and Signaling Pathways

**(RS)-AMPA monohydrate** exerts its biological effects by binding to and activating AMPA receptors (AMPA receptors), which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5] The regulation of AMPAR function is crucial for synaptic plasticity, the cellular basis of learning and memory.[5][6]

### AMPA Receptor Signaling in Synaptic Plasticity

The trafficking and phosphorylation state of AMPA receptors are tightly regulated during two key forms of synaptic plasticity: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][6]

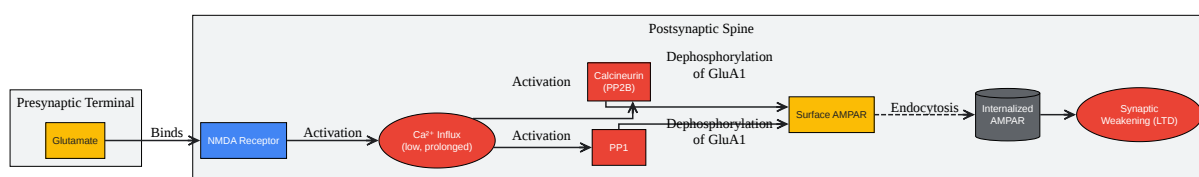
High-frequency stimulation leads to the activation of NMDA receptors, resulting in a calcium influx into the postsynaptic neuron.[7] This triggers a signaling cascade involving several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8][9] These kinases phosphorylate AMPA receptor subunits, particularly GluA1, which promotes the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][9][10]



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## LTP Signaling Pathway

Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic calcium, which preferentially activates protein phosphatases such as PP1 and calcineurin (PP2B).[6] These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via endocytosis, thus weakening the synapse.[6]



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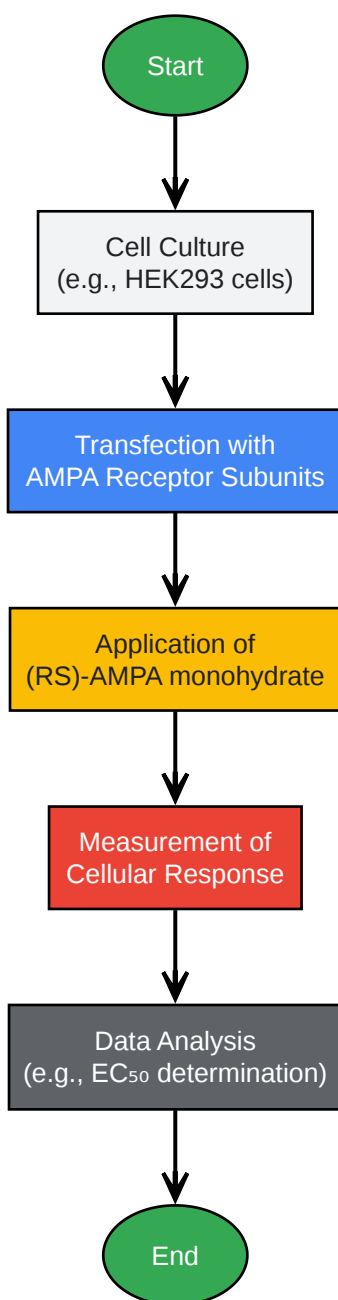
## LTD Signaling Pathway

## Experimental Workflow for Agonist Activity Assessment

To assess the activity of **(RS)-AMPA monohydrate** as an AMPA receptor agonist, a combination of in vitro cellular assays can be employed.

### General Workflow

A typical workflow involves expressing AMPA receptors in a heterologous system (e.g., HEK293 cells) and then measuring the cellular response to the application of the agonist.[11]



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### Agonist Activity Workflow

## Specific Assay Methodologies

- **Voltage-Sensitive Dye (VSD) Assay:** This high-throughput screening method uses a fluorescent dye that reports changes in membrane potential.[11] Upon activation of AMPA receptors by (RS)-AMPA, the influx of cations will cause membrane depolarization, leading to an increase in fluorescence.[11]

- Calcium Flux Assay: In cells expressing calcium-permeable AMPA receptors (lacking the edited GluA2 subunit), agonist application will lead to a direct influx of calcium.[11] This can be measured using calcium-sensitive fluorescent indicators.[11]
- Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel function. Whole-cell patch-clamp recordings from cells expressing AMPA receptors can directly measure the ion currents evoked by the application of **(RS)-AMPA monohydrate**, allowing for detailed kinetic and pharmacological characterization.

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